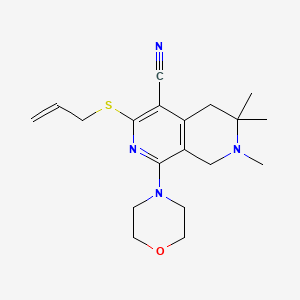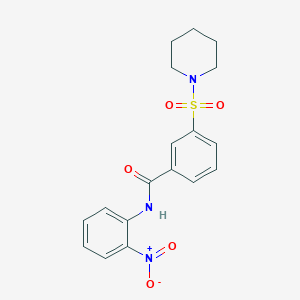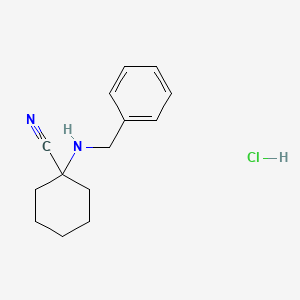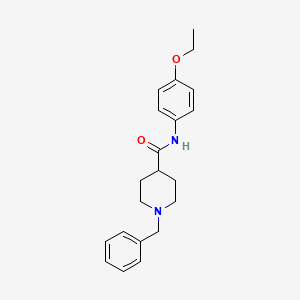
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamide, also known as Isothiazolidinone compound, is a synthetic compound that has been widely used in scientific research. This compound is known for its potent inhibitory effects on several enzymes, including proteases, kinases, and phosphatases.
作用机制
The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound involves the covalent modification of the active site of the target enzyme. This modification occurs through the formation of a thioester bond between the 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound and the active site cysteine residue of the enzyme. This covalent modification results in the irreversible inhibition of the enzyme.
Biochemical and physiological effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspases. It also inhibits the activity of glycogen synthase kinase-3, which has been implicated in several diseases, including Alzheimer's disease and diabetes. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have anti-inflammatory effects by inhibiting the activity of several kinases, including protein kinase C and mitogen-activated protein kinases.
实验室实验的优点和局限性
One of the main advantages of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its potent inhibitory effects on several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have low toxicity and is relatively stable in solution. However, one of the limitations of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its irreversible inhibition of the target enzyme. This makes it difficult to study the effects of the enzyme on biological processes after its inhibition.
未来方向
There are several future directions for the use of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound in scientific research. One direction is the development of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound derivatives with improved selectivity and potency for specific enzymes. Another direction is the use of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound in drug discovery for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound can be used in the study of the role of specific enzymes in various biological processes.
Conclusion:
In conclusion, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is a synthetic compound that has been widely used in scientific research due to its potent inhibitory effects on several enzymes. The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound involves the reaction between 2-chloro-5-nitrobenzoic acid and N-(4-methylbenzyl)isothiocyanate in the presence of a base. 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of glycogen synthase kinase-3. One of the main advantages of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its potent inhibitory effects on several enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its irreversible inhibition of the target enzyme. There are several future directions for the use of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound in scientific research, including the development of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound derivatives with improved selectivity and potency for specific enzymes and its use in drug discovery for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
合成方法
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound involves the reaction between 2-chloro-5-nitrobenzoic acid and N-(4-methylbenzyl)isothiocyanate in the presence of a base. The resulting intermediate is then treated with hydrogen peroxide and sodium hydroxide to obtain the final product. The yield of this reaction is around 50%, and the purity of the compound can be improved by recrystallization.
科学研究应用
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been extensively used in scientific research due to its potent inhibitory effects on several enzymes. This compound has been shown to inhibit the activity of several proteases, including caspases, calpains, and cathepsins. It also inhibits the activity of several kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and protein kinase C. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to inhibit the activity of several phosphatases, including protein tyrosine phosphatases and serine/threonine phosphatases.
属性
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12-2-4-13(5-3-12)11-20-18(23)15-10-14(6-7-16(15)19)21-17(22)8-9-26(21,24)25/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUHZQRSJNYVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methylphenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)
![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)


![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)

![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B4925468.png)